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Compound of Interest

Compound Name: GSK-LSD1 Dihydrochloride

Cat. No.: B2423520 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the in vivo administration and dosing of GSK-LSD1, a potent

and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that plays a critical role in transcriptional regulation through the

demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is

implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[1]

[2] GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1 with high selectivity.[3] It

has an IC50 of 16 nM for LSD1 and demonstrates over 1000-fold selectivity against other

closely related FAD-utilizing enzymes such as LSD2, MAO-A, and MAO-B.[3][4] These

characteristics make GSK-LSD1 a valuable tool for studying the biological functions of LSD1

and for preclinical therapeutic development.

Data Presentation
In Vivo Efficacy of GSK-LSD1 in Preclinical Models
The following tables summarize the in vivo efficacy of GSK-LSD1 across various disease

models as reported in the literature.

Table 1: GSK-LSD1 Administration and Efficacy in Oncology Models
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Cancer
Type

Animal
Model

GSK-LSD1
Dose &
Regimen

Administrat
ion Route

Observed
Efficacy

Reference

Acute

Myeloid

Leukemia

(AML)

Mouse model

of aggressive

AML

Not specified

(in

combination

with

LY2090314)

Not specified

Substantially

improved

survival; most

mice lived for

100 days or

longer.

[5]

Acute

Myeloid

Leukemia

(AML)

Mouse model

with MLL-AF9

leukaemic

cells

0.5 mg/kg,

once a day

(in

combination

with IBET-

151)

Intraperitonea

l (IP)

Significantly

improved

survival in

combination

therapy.

[6]

Pediatric

High-Grade

Glioma

(pHGG)

Orthotopic

mouse model

(murine

pHGG PKC-

luc cells)

Not specified,

4 times

weekly

Intraperitonea

l (IP)

Reduction of

tumor burden

and initial

survival

benefit.

[7]

Small Cell

Lung

Carcinoma

(SCLC)

NCI-H526

and NCI-

H1417

xenografts

1.5 mg/kg,

daily for 25-

35 days

Oral (PO)

57% and

83% tumor

growth

inhibition

(TGI),

respectively.

[8]

Table 2: GSK-LSD1 Administration and Efficacy in Other Disease Models
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Disease
Model

Animal
Model

GSK-LSD1
Dose &
Regimen

Administrat
ion Route

Observed
Efficacy

Reference

Autism

Spectrum

Disorder

(ASD)

Shank3+/ΔC

mice

5 mg/kg, 3

times

Intraperitonea

l (IP)

Rescued

social deficits

and repetitive

behaviors;

elevated

H3K4me2

levels in the

prefrontal

cortex.

[9]

Sickle Cell

Disease

(SCD)

SCD mice

(Townes

model)

Not specified,

4 weeks of

treatment

Not specified

Increased

percentage of

F cells (from

~2.5% to

8%), reduced

sickled red

blood cells

and

reticulocytes.

[10]

Pharmacodynamic and Mechanistic Data
Table 3: In Vivo Pharmacodynamic Effects of GSK-LSD1
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Animal Model
Tissue/Cell
Type

Biomarker Effect Reference

Shank3+/ΔC

mice

Prefrontal Cortex

(PFC)
H3K4me2

Significant

increase in

H3K4me2 levels.

[9]

Patient-derived

DIPG cells

DIPG IV and VI

lines
H3K4me2

Increased

expression of

H3K4me2.

[7]

SCD mice Erythrocytes
Fetal hemoglobin

(HbF)

Increased

percentage of F

cells.

[10]

Oral Squamous

Cell Carcinoma

(OSCC) cells

HSC-3 and CAL-

27 cells
H3K4me2

Restored levels

of dimethylated

histone H3.

[1]

Experimental Protocols
General Guidelines for In Vivo Administration

Vehicle Formulation: GSK-LSD1 is often formulated for in vivo use. A common approach

involves dissolving the compound in a vehicle suitable for the chosen administration route.

For intraperitoneal injections, a solution of DMSO, PEG300, Tween 80, and water can be

used. For oral administration, a suspension in a vehicle like corn oil may be appropriate.[4] It

is crucial to perform solubility and stability tests for the specific formulation.

Animal Models: The choice of animal model is critical and will depend on the research

question. GSK-LSD1 has been evaluated in various models, including xenograft models for

cancer and genetically engineered mouse models for neurological disorders.[5][7][10]

Dose and Schedule: Dosing and treatment schedules for GSK-LSD1 vary significantly

depending on the disease model and therapeutic goal. Doses ranging from 0.5 mg/kg to 5

mg/kg have been reported, with administration schedules from daily to a few times per week.

[6][9] Pilot studies are recommended to determine the optimal dose and schedule for a

specific model.
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Protocol 1: Intraperitoneal (IP) Administration in a
Mouse Model of Neurological Disease
This protocol is adapted from studies on autism mouse models.[9]

Animal Model: Shank3+/ΔC mice.

Preparation of GSK-LSD1 Solution:

Dissolve GSK-LSD1 in a vehicle appropriate for IP injection (e.g., 5% DMSO, 40%

PEG300, 5% Tween 80, 50% ddH2O).

The final concentration should be calculated based on the desired dose (e.g., 5 mg/kg)

and the average weight of the mice.

Administration:

Administer the GSK-LSD1 solution via intraperitoneal injection.

The dosing regimen used in the cited study was three injections.[9] The frequency and

duration should be optimized for the specific experimental design.

Monitoring and Analysis:

Monitor the animals for any adverse effects.

Behavioral tests can be conducted to assess therapeutic efficacy.

For pharmacodynamic analysis, collect tissue samples (e.g., prefrontal cortex) at desired

time points post-treatment.

Analyze protein extracts by immunoblotting for changes in H3K4me2 levels.[9]

Protocol 2: Oral (PO) Administration in a Xenograft
Mouse Model of Cancer
This protocol is based on studies in small cell lung carcinoma xenografts.[8]
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Animal Model: Immunocompromised mice (e.g., NSG or nude mice) bearing NCI-H526 or

NCI-H1417 xenografts.

Preparation of GSK-LSD1 Suspension:

Prepare a homogenous suspension of GSK-LSD1 in a vehicle suitable for oral gavage

(e.g., corn oil).[4]

The concentration should be calculated for the target dose (e.g., 1.5 mg/kg).

Administration:

Administer the GSK-LSD1 suspension daily via oral gavage.

The treatment duration in the cited study was 25-35 days.[8]

Monitoring and Analysis:

Monitor tumor growth using calipers or non-invasive imaging techniques.[7]

Monitor the body weight and overall health of the animals.

At the end of the study, tumors can be excised for further analysis (e.g., western blotting,

immunohistochemistry).

Signaling Pathways and Mechanisms of Action
GSK-LSD1 exerts its effects by inhibiting the demethylase activity of LSD1, leading to an

increase in the methylation of H3K4. This epigenetic modification alters gene expression,

impacting various signaling pathways involved in cell proliferation, differentiation, and survival.
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The inhibition of LSD1 by GSK-LSD1 leads to increased H3K4 methylation, which in turn

modulates the expression of genes regulated by key oncogenic and tumor suppressor

pathways. In cancer models, GSK-LSD1 has been shown to inhibit c-Myc, Wnt/β-catenin, and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2423520?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2423520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YAP/TAZ signaling pathways.[1] Furthermore, it can promote the expression of the tumor

suppressor p53, leading to apoptosis.[1] The net effect of these changes is a reduction in

cancer cell proliferation and tumor growth.
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This workflow diagram outlines the key steps for conducting in vivo studies with GSK-LSD1,

from initial study design and animal model selection to endpoint analysis and interpretation of

results. Careful consideration of each step is crucial for obtaining robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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